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Compound of Interest

methyl 2-hydroxy-2-(3-
Compound Name:

iodophenyl)acetate
CAS No.: 1864147-09-0
Cat. No.: B6209719

Get Quote

Technical Guide: Methyl 2-hydroxy-2-(3-
iIodophenyl)acetate

Structural Dynamics and Synthetic Utility
Executive Summary

Methyl 2-hydroxy-2-(3-iodophenyl)acetate (also known as methyl 3-iodomandelate) is a
disubstituted mandelic acid derivative characterized by two distinct reactive handles: a benzylic
secondary alcohol and a meta-positioned aryl iodide. This dual functionality makes it a high-
value scaffold for diversity-oriented synthesis, particularly in the development of pharmaceutical
intermediates where chirality and cross-coupling capability are required simultaneously.

Chemical Identity & Structural Properties

The molecule consists of a phenyl ring substituted at the 3-position with an iodine atom, and at
the 1-position with a methyl glycolate moiety. The benzylic carbon (C2) is a chiral center,
rendering the molecule optically active if synthesized asymmetrically.

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b6209719#bc-rfq
https://www.benchchem.com/product/b6209719/docs?utm_src=pdf-body#methyl-2-hydroxy-2-3-iodophenyl-acetate-chemical-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6209719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Data / Description
IUPAC Name Methyl 2-hydroxy-2-(3-iodophenyl)acetate
Common Name Methyl 3-iodomandelate
CAS Registry Number 2443964-81-4
C
Molecular Formula H
[}
Molecular Weight 292.07 g/mol

C2 (Benzylic position); exists as (

) (
Chiral Center

), or (

)-racemate

Typically a white to off-white solid or viscous oil

Physical State ] ) )
(dependent on purity/enantiopurity)

Soluble in MeOH, DCM, EtOAc; Low solubility in

Solubility .
water

Structural Analysis[1]

» Electronic Effects: The iodine atom at the meta position exerts an inductive electron-
withdrawing effect (-1) on the aromatic ring, slightly deactivating it compared to unsubstituted
mandelic acid. However, it does not participate in resonance donation to the benzylic center,
preserving the reactivity of the benzylic alcohol.

o Steric Environment: The meta-substitution pattern minimizes steric hindrance at the benzylic
position compared to ortho-substitution, allowing for facile enzymatic resolution or chemical
transformation of the alcohol.

Synthetic Pathways
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The synthesis of methyl 2-hydroxy-2-(3-iodophenyl)acetate typically proceeds via the
cyanohydrin formation from 3-iodobenzaldehyde, followed by Pinner reaction or acid-catalyzed
hydrolysis/esterification.

Core Synthesis Protocol (Cyanohydrin Route)

e Cyanohydrin Formation: Reaction of 3-iodobenzaldehyde with TMSCN (trimethylsilyl
cyanide) and a Lewis acid catalyst (e.g., Znl

), or NaCN/AcOH.

e Pinner Reaction/Hydrolysis: The resulting nitrile is treated with methanolic HCI. This converts
the nitrile directly to the methyl ester via an imidate intermediate, avoiding the isolation of the
carboxylic acid.

Step-by-Step Methodology (Representative):

Reagents: 3-lodobenzaldehyde (1.0 eq), TMSCN (1.2 eq), Znl

(0.05 eq), Anhydrous MeOH, HCI (gas or in dioxane).

o Step 1: Dissolve aldehyde in DCM under N

. Add znl
followed by dropwise TMSCN at 0°C. Stir at RT for 2h.

o Step 2: Concentrate to remove excess TMSCN. Redissolve residue in anhydrous MeOH.
o Step 3: Bubble HCI gas into the solution at 0°C until saturated. Stir at RT for 12—18h.

o Workup: Concentrate to remove MeOH. Partition residue between water and EtOAc. The
ester partitions into the organic layer.

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Visualization: Synthetic Logic
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Figure 1: Step-wise conversion of 3-iodobenzaldehyde to the target mandelic ester via the
Pinner sequence.

Reactivity Profile & Applications

The molecule's utility stems from its orthogonality. The iodine atom allows for carbon-carbon
bond formation without affecting the ester or alcohol (under mild conditions), while the alpha-
hydroxy ester moiety serves as a precursor for chiral amines or heterocycles.

A. Aryl lodide: Cross-Coupling

The C-I bond is highly reactive toward Palladium(0) catalysts.
e Suzuki-Miyaura: Coupling with aryl boronic acids to form biaryl mandelic esters.
e Sonogashira: Reaction with terminal alkynes to access phenylethynyl derivatives.

o Heck Reaction: Olefination of the aromatic ring.

B. Alpha-Hydroxy Ester: Functionalization

» Oxidation: Swern or Dess-Martin oxidation yields the alpha-keto ester (glyoxylate), a
precursor for heterocyclic synthesis (e.g., quinoxalines).

» Substitution (SN2): Activation of the alcohol (Mesylate/Tosylate) followed by displacement
with azides (NaN

) allows access to unnatural amino acids (3-iodophenylglycine analogs).

e Amidation: Direct reaction with amines yields mandelamides.

Visualization: Reactivity Map
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Figure 2: Orthogonal reactivity of the iodine handle (blue) and the alpha-hydroxy moiety
(red/yellow/green).[2]

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signals are diagnostic:
e HNMR (400 MHz, CDCI

):

o ~7.7-7.8 (s, 1H, Ar-H at C2 position relative to lodine).

o ~7.6 (d, 1H, Ar-H ortho to lodine).

o ~7.3-7.4 (m, 1H, Ar-H meta/para).

o ~7.1(t, 1H, Ar-H meta).

o ~5.1-5.2 (s, 1H, CH-OH, benzylic methine).

o ~3.7-3.8 (s, 3H, COOCH

).
o ~3.4-3.6 (br s, 1H, OH, exchangeable).

e MS (ESI+):
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o Molecular ion

at m/z ~315.

o Fragment at m/z ~233 (loss of -COOCH

Safety & Handling

o Hazards: As an alkyl ester and aryl halide, standard precautions apply.

o Skin/Eye Irritant: The alpha-hydroxy ester functionality can be irritating to mucous
membranes.

o Light Sensitivity: Aryl iodides can liberate iodine upon prolonged exposure to light; store in
amber vials.

o Storage: Keep under inert atmosphere (Argon/Nitrogen) at 2—8°C to prevent hydrolysis or
oxidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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